molecular formula C16H14Br2N2O5 B11556482 N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B11556482
M. Wt: 474.10 g/mol
InChI Key: GOSILCXKOKEHTJ-FBCYGCLPSA-N
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Description

N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2,4-dihydroxybenzaldehyde and 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The presence of bromine and hydroxyl groups enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is unique due to the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C16H14Br2N2O5

Molecular Weight

474.10 g/mol

IUPAC Name

N-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H14Br2N2O5/c1-24-10-2-3-15(12(18)5-10)25-8-16(23)20-19-7-9-4-11(17)14(22)6-13(9)21/h2-7,21-22H,8H2,1H3,(H,20,23)/b19-7+

InChI Key

GOSILCXKOKEHTJ-FBCYGCLPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2O)O)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2O)O)Br)Br

Origin of Product

United States

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